5-bromo-N-methoxypyridine-2-carboxamide
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Overview
Description
5-Bromo-N-methoxypyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the N-position, and a carboxamide group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
It is known to be used as a building block in the synthesis of various bioactive compounds .
Mode of Action
It is often used as a precursor in the synthesis of other compounds, suggesting that its primary role may be as an intermediate in chemical reactions .
Biochemical Pathways
As a building block in the synthesis of other compounds, it may indirectly influence various biochemical pathways depending on the final compound it contributes to .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would largely depend on the properties of the final compound it is used to synthesize .
Result of Action
As a synthetic intermediate, its effects would be largely determined by the bioactive compounds it is used to synthesize .
Action Environment
As a synthetic intermediate, these factors would likely depend on the conditions under which it is used in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methoxypyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the methoxy and carboxamide groups. One common method involves the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-2-methoxypyridine. This intermediate is then subjected to amidation reactions to introduce the carboxamide group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the carboxamide group can undergo reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amidation: Ammonia or primary amines in the presence of coupling agents like EDCI or DCC.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Aldehydes, acids, or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
5-Bromo-N-methoxypyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the carboxamide group, making it less versatile in certain applications.
5-Bromo-N-methylpyridine-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and binding properties.
2-Bromo-5-methoxypyridine: The positions of the bromine and methoxy groups are reversed, leading to different chemical behavior.
Uniqueness
5-Bromo-N-methoxypyridine-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methoxy and carboxamide groups enhance its solubility and binding properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-N-methoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-10-7(11)6-3-2-5(8)4-9-6/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLZEXWBPMXEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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